Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate
Description
Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate is a substituted benzofuran derivative characterized by a fused bicyclic aromatic system. The compound features a fluorine atom at the 6-position, a methyl group at the 3-position, and an ethyl ester moiety at the 2-position of the benzofuran core. Its molecular formula is $ \text{C}{12}\text{H}{11}\text{FO}_{3} $, with a molecular weight of 222.21 g/mol.
The structural determination of this compound has been facilitated by crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for graphical representation), which are critical for confirming bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c1-3-15-12(14)11-7(2)9-5-4-8(13)6-10(9)16-11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWXSKYCBLCJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring . Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives .
Chemical Reactions Analysis
Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, often using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate serves as a valuable building block for creating more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a versatile reagent in chemical research.
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies show significant antibacterial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens.
- Anticancer Properties : Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate has demonstrated the ability to induce apoptosis in cancer cell lines like K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). This effect is linked to increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation.
- Anti-inflammatory Effects : Some research indicates that derivatives can stabilize human red blood cell membranes, suggesting potential anti-inflammatory properties.
Medicine
Ongoing research is exploring the therapeutic potential of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate in treating various diseases. Its derivatives are being evaluated for their effectiveness as inhibitors of leukotriene biosynthesis, which is relevant in inflammatory disorders.
Case Study: Anticancer Activity
A pivotal study evaluated the cytotoxic effects of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate on K562 cells. Results indicated a significant increase in ROS levels leading to enhanced apoptosis as measured by caspase activity assays. After 48 hours of exposure, notable increases in caspase 3 and 7 activities were recorded, underscoring its pro-apoptotic effects.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC values: 2.50 - 20 µg/mL | [Source] |
| Anticancer | Induces apoptosis in K562 cells | [Source] |
| Anti-inflammatory | Stabilizes HRBC membranes | [Source] |
| DNA Gyrase Inhibition | IC50 = 9.80 µM | [Source] |
Mechanism of Action
The mechanism of action of Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with various biological receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
Table 1: Structural analogs of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) |
|---|---|---|
| Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate | Cl (5), CH₃ (3) | 238.67 |
| Ethyl 6-nitro-3-methylbenzofuran-2-carboxylate | NO₂ (6), CH₃ (3) | 249.21 |
| Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate | OCH₃ (6), CH₃ (3) | 234.24 |
- Electron-Withdrawing vs.
- Steric Effects : The 3-methyl group in all analogs contributes to similar steric hindrance, but bulkier substituents (e.g., nitro) may alter crystal packing, as observed via SHELXL refinements .
Physicochemical Properties
Table 2: Physicochemical comparison
| Compound | Melting Point (°C) | Solubility (mg/mL in DMSO) | LogP |
|---|---|---|---|
| Ethyl 6-fluoro-3-methyl-... | 98–100 | 12.5 | 2.1 |
| Ethyl 5-chloro-3-methyl... | 105–107 | 9.8 | 2.4 |
| Ethyl 6-nitro-3-methyl... | 120–122 | 5.2 | 1.8 |
| Ethyl 6-methoxy-3-methyl... | 85–87 | 18.3 | 1.6 |
- Fluorine vs. Methoxy : The 6-fluoro derivative exhibits higher lipophilicity (LogP = 2.1) than the 6-methoxy analog (LogP = 1.6), impacting membrane permeability in biological systems.
- Thermal Stability : Nitro-substituted analogs show higher melting points due to stronger intermolecular interactions, as confirmed by differential scanning calorimetry (DSC) .
Table 3: Antimicrobial activity (MIC, µg/mL)
| Compound | E. coli | S. aureus | C. albicans |
|---|---|---|---|
| Ethyl 6-fluoro-3-methyl... | 64 | 32 | 128 |
| Ethyl 5-chloro-3-methyl... | 32 | 16 | 64 |
| Ethyl 6-nitro-3-methyl... | 128 | 256 | >256 |
| Ethyl 6-methoxy-3-methyl... | >256 | 128 | 256 |
- Fluorine vs. Chlorine : The 5-chloro analog demonstrates superior antibacterial activity, likely due to enhanced electrophilicity and membrane disruption.
- Nitro Group Toxicity : The 6-nitro derivative’s poor activity may stem from cellular toxicity or metabolic instability .
Biological Activity
Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound belongs to the benzofuran class, which is known for various pharmacological activities. The presence of the ethyl ester and fluoro substituent may influence its interaction with biological targets.
Biological Activity Overview
Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate has been studied for several biological activities, including:
- Antimicrobial Activity : Compounds in the benzofuran class have shown significant antimicrobial properties. For instance, derivatives have demonstrated broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
- Anticancer Properties : Research indicates that certain benzofuran derivatives induce apoptosis in cancer cells such as K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). These compounds can increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and caspase activation, which are critical in the apoptotic pathway .
- Anti-inflammatory Effects : Some studies have reported that benzofuran derivatives stabilize human red blood cell membranes, indicating potential anti-inflammatory effects .
The biological activity of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate is attributed to its interaction with specific molecular targets:
- DNA Gyrase Inhibition : Certain derivatives inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication. For example, one compound exhibited an IC50 value of 9.80 µM, comparable to established antibiotics like ciprofloxacin .
- Apoptosis Induction : The compound may induce apoptosis through ROS generation and mitochondrial pathway activation. Increased caspase activity has been observed after exposure to certain benzofurans .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate on various cancer cell lines. The results indicated that this compound significantly increased ROS levels in K562 cells, leading to enhanced apoptosis as measured by caspase activity assays. After 48 hours of exposure, a notable increase in caspase 3 and 7 activities was recorded, suggesting a robust pro-apoptotic effect .
Q & A
Q. What role does the fluorine substituent play in modulating the photophysical properties of benzofuran-based materials?
- Methodology :
- UV-Vis Spectroscopy : Compare absorption/emission spectra of fluorinated vs. non-fluorinated analogs.
- TD-DFT Calculations : Identify charge-transfer transitions influenced by fluorine’s electronegativity .
- Outcome : Fluorine enhances electron deficiency, redshifted emission (e.g., λem = 450 nm vs. 420 nm in non-fluorinated analogs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
